molecular formula C11H12FN3 B1359227 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine CAS No. 1007521-55-2

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine

Cat. No.: B1359227
CAS No.: 1007521-55-2
M. Wt: 205.23 g/mol
InChI Key: QIIZTLNXWXNDJW-UHFFFAOYSA-N
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Description

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can significantly influence its chemical and biological properties. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα) with a binding affinity close to that of 4-OHT, a native ligand Additionally, the compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activation of MAPKAPK-2 by p38 MAPK, thereby affecting the phosphorylation of HSP27 . This inhibition can lead to alterations in cellular stress responses and inflammatory processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as p38 MAPK, by binding to the ATP-binding pocket . This inhibition prevents the phosphorylation of downstream targets, leading to changes in gene expression and cellular responses. The compound’s ability to bind to the human estrogen alpha receptor further highlights its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under specific conditions, but its degradation can occur with repeated freeze-thaw cycles . Long-term studies have shown that it can induce sustained changes in cellular function, particularly in stress response pathways and inflammatory processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide therapeutic benefits without significant adverse effects. At higher doses, toxic effects such as synaptic depression and altered sleep patterns have been observed . These findings highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoacylglycerol lipase (MAGL), influencing the degradation of endocannabinoids like 2-arachidonoylglycerol . This interaction can lead to changes in metabolic flux and metabolite levels, impacting various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s fluorinated structure enhances its stability and binding affinity, facilitating its accumulation in target tissues . This property is crucial for its potential therapeutic applications, ensuring effective delivery to the desired sites of action.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects on gene expression and cellular responses . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Chemical Reactions Analysis

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its fluorophenyl group and pyrazole ring make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-13-6-9-7-14-15-11(9)8-2-4-10(12)5-3-8/h2-5,7,13H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIZTLNXWXNDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NN=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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